molecular formula C17H23NO5 B13413221 (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate

(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate

Cat. No.: B13413221
M. Wt: 321.4 g/mol
InChI Key: XPTOJOULRMEPDT-UHFFFAOYSA-N
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Description

(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate is a chiral organic compound featuring a tert-butyl ester, a benzyloxycarbonyl (Cbz) protecting group, and a hydroxylated pent-4-enoate backbone. The stereochemistry at the C2 position (S-configuration) and the presence of both hydroxyl and unsaturated alkene groups make it structurally unique.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-2-(phenylmethoxycarbonylamino)pent-4-enoate

InChI

InChI=1S/C17H23NO5/c1-5-13(19)14(15(20)23-17(2,3)4)18-16(21)22-11-12-9-7-6-8-10-12/h5-10,13-14,19H,1,11H2,2-4H3,(H,18,21)

InChI Key

XPTOJOULRMEPDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C=C)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • Starting Materials : Typically, protected amino acids such as N-(benzyloxycarbonyl)-L-serine or related derivatives serve as starting points.
  • Esterification : The tert-butyl ester is introduced by esterification of the carboxylic acid group, often using tert-butanol under acidic or coupling reagent conditions.
  • Introduction of the Pent-4-enoate Side Chain : The hydroxypent-4-enoate moiety can be constructed by elongation of the amino acid side chain through aldol-type reactions or Wittig-type olefination to introduce the alkene functionality.
  • Hydroxyl Group Installation : The 3-hydroxy substituent is typically retained from the serine hydroxyl or introduced via selective oxidation or reduction steps.
  • Protection of the Amino Group : The benzyloxycarbonyl (Cbz) group is employed to protect the amino functionality during synthetic steps, introduced via reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

Specific Methodologies

  • Aldol Addition Catalysis : Some synthetic routes utilize aldol additions catalyzed by chiral catalysts such as HBPA (hydroxybenzylidene-proline amide) to form stereoselective hydroxylated intermediates, which are then esterified to tert-butyl esters.
  • Reduction and Protection Steps : For related compounds, reduction of hydroxy esters with lithium aluminum hydride (LAH) followed by protection of primary alcohols with trityl chloride has been documented, enabling selective functional group manipulations.
  • Mitsunobu Reaction : To introduce amine substituents or azide groups, Mitsunobu azidation using diphenyl phosphorazidate (DPPA), triphenylphosphine, and diethyl azodicarboxylate (DEAD) is employed, followed by catalytic hydrogenation to obtain amines.
  • Ozonolysis and Cyclization : Ozonolysis of olefin intermediates and subsequent acid-catalyzed cyclization can be used to generate bicyclic derivatives, which may be precursors or analogs of the target compound.

Reaction Conditions

  • Solvents : Common solvents include dichloromethane (CH2Cl2), methanol (MeOH), acetonitrile (CH3CN), and tetrahydrofuran (THF).
  • Temperature : Reactions are typically carried out at ambient to low temperatures (0°C to room temperature) to maintain stereochemical integrity.
  • Catalysts and Reagents : Acid catalysts (e.g., p-toluenesulfonic acid), bases (e.g., triethylamine), and coupling reagents (e.g., carbodiimides) are utilized depending on the step.
  • Purification : Products are purified by chromatographic methods such as high-performance liquid chromatography (HPLC), with chiral stationary phases used to assess enantiomeric excess.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Step Methodology/Reaction Type Key Reagents/Conditions Outcome/Notes
Amino group protection Carbobenzyloxy (Cbz) protection Benzyloxycarbonyl chloride, base (e.g., NaHCO3) Protects amino group during synthesis
Esterification Formation of tert-butyl ester tert-Butanol, acid catalyst or coupling reagent Introduces tert-butyl ester group
Side chain elongation Aldol addition or Wittig olefination Chiral catalysts (e.g., HBPA), aldehydes Introduces pent-4-enoate moiety
Hydroxyl group introduction Retention or selective oxidation/reduction LAH reduction, selective oxidants Maintains or installs hydroxyl group
Azide/amine functionalization Mitsunobu azidation and hydrogenation DPPA, DEAD, triphenylphosphine, Pd/C catalyst Functional group transformations
Purification and analysis Chromatography (HPLC), NMR, MS, IR Chiral stationary phases for enantiomeric purity Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols from esters.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The benzyloxycarbonyl group can interact with active sites of enzymes, while the hydroxypent-4-enoate moiety may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several protease inhibitors and intermediates reported in medicinal chemistry.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological Relevance Reference Structure ID
(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate C₁₈H₂₃NO₅ tert-butyl ester, Cbz, hydroxyl, alkene Intermediate for chiral synthesis N/A
N²-[(benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide C₂₁H₃₁N₃O₈S Cbz, hydroxypyrrolidine, leucinamide SARS-CoV-2 M<sup>pro</sup> inhibitor 6WTT
GC376 C₂₃H₃₈N₄O₁₆S Bisulfite, ketone, peptidomimetic backbone Broad-spectrum protease inhibitor 6Z2E
Biotin-PEG(4)-(1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxypropane-1-sulfonic acid C₄₄H₈₀N₈O₁₃S Biotin-PEG, sulfonic acid, Cbz-leucine Targeted inhibitor delivery Q5T

Key Observations

Functional Group Diversity :

  • The tert-butyl ester in the target compound enhances steric protection of the carbonyl group, improving stability compared to methyl or ethyl esters in analogs like GC376 .
  • Unlike GC376, which contains a reactive bisulfite warhead for covalent protease inhibition, the hydroxyl group in the target compound may participate in hydrogen bonding but lacks direct electrophilic activity .

Stereochemical Complexity :

  • The (2S)-configuration aligns with chiral intermediates used in peptidomimetics (e.g., the leucinamide derivative in 6WTT) but contrasts with the (1S,2S)-sulfonic acid derivative in biotin-PEG analogs, which prioritizes solubility for drug delivery .

Biological Relevance :

  • While GC376 and 6WTT-derived compounds are validated protease inhibitors, the biological activity of the target compound remains speculative. Its unsaturated alkene could serve as a site for further functionalization (e.g., Michael addition), akin to strategies used in biotin-PEG conjugates .

Research Findings and Limitations

  • Synthetic Utility : The tert-butyl ester and Cbz groups are orthogonal protecting groups, enabling selective deprotection during multi-step syntheses. This contrasts with sulfonic acid-containing analogs (e.g., Q5T), where solubility constraints necessitate PEGylation .
  • Data Gaps: No peer-reviewed studies directly characterize the pharmacokinetics or toxicity of this compound. Its commercial availability is also unverified as of 2025 .

Biological Activity

(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate, also known by its CAS number 958350-46-4, is a compound of interest due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H22N2O5
  • Molecular Weight : 350.40 g/mol
  • Structural Characteristics : The compound features a hydroxypentenoate backbone with a tert-butyl and benzyloxycarbonyl moiety, which contribute to its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several mechanisms:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, as demonstrated in assays such as ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power). It effectively scavenges free radicals and reduces lipid peroxidation in biological systems .
  • Cholinesterase Inhibition :
    • Research indicates that the compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases like Alzheimer's .
  • Potential Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AntioxidantABTS, FRAP assaysHigh radical-scavenging activity; superior to Trolox
Cholinesterase InhibitionEnzyme assaysIC50 values indicated moderate inhibition of AChE and BChE
Anti-inflammatoryIn vitro assaysModulation of cytokine release observed

Case Study: Neuroprotective Effects

In a study evaluating neuroprotective effects, this compound was tested in a mouse model of oxidative stress. The results demonstrated a significant reduction in markers of oxidative damage in brain tissues, suggesting its potential as a neuroprotective agent against conditions such as ischemia or neurodegenerative diseases .

Table 2: Inhibition Rates of Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound10.58.7
Tacrine0.0840.056

Q & A

Q. What are the key considerations for synthesizing (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate, particularly regarding stereochemical control?

  • Methodological Answer: Synthesis requires sequential protection of functional groups. The tert-butyl ester (Boc) stabilizes the carboxylate, while the benzyloxycarbonyl (Cbz) group protects the amine. Stereochemical control at the C2 and C3 positions is critical; asymmetric catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) or enzymatic resolution can enforce (2S) configuration. Monitoring reaction progress via TLC or HPLC with chiral columns ensures enantiopurity. Crystallographic data (e.g., from analogs in and ) validates stereochemistry .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer:
  • NMR: 1^1H and 13^{13}C NMR confirm backbone structure and stereochemistry. Peaks for tert-butyl (δ ~1.4 ppm), Cbz aromatic protons (δ ~7.3–7.5 ppm), and hydroxyl protons (broad peak, δ ~2–5 ppm) are diagnostic.
  • IR: Stretches for carbonyl (C=O, ~1700 cm1^{-1}), ester (C-O, ~1250 cm1^{-1}), and hydroxyl (O-H, ~3300 cm1^{-1}) groups validate functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., M+H+^+ or M+Na+^+ adducts).
    Cross-referencing with crystallographic data () ensures structural accuracy .

Advanced Research Questions

Q. What strategies mitigate epimerization risks during the synthesis of this compound, especially under acidic or basic conditions?

  • Methodological Answer: Epimerization at the C3 hydroxyl or C4 alkene is a major concern. Strategies include:
  • Low-Temperature Conditions: Reduce kinetic energy to prevent racemization during deprotection (e.g., Boc removal with TFA at 0°C).
  • Bulky Protecting Groups: The tert-butyl group sterically hinders undesired isomerization.
  • Non-Nucleophilic Bases: Use Hünig’s base (DIPEA) instead of stronger bases like NaOH to minimize alkaline degradation.
    Safety protocols () for handling corrosive reagents (e.g., TFA) are critical .

Q. How does the compound’s stability under various storage conditions impact its use in multi-step syntheses?

  • Methodological Answer:
  • Moisture Sensitivity: The hydroxyl and ester groups are prone to hydrolysis. Store under inert gas (N2_2/Ar) with molecular sieves at –20°C (per ).
  • Light Sensitivity: The conjugated alkene may undergo [2+2] photocycloaddition; amber vials are recommended.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Avoid prolonged heating above 40°C .

Q. What computational approaches model the compound’s reactivity in nucleophilic acyl substitution or oxidation reactions?

  • Methodological Answer:
  • DFT Calculations: Predict transition states for nucleophilic attacks (e.g., at the ester carbonyl).
  • MD Simulations: Study solvation effects on hydroxyl group reactivity.
  • Docking Studies: Explore interactions with enzymes (e.g., lipases for selective deprotection).
    Structural analogs in and provide benchmarks for computational validation .

Q. How do conflicting crystallographic and spectroscopic data for analogs inform structural reassessment of this compound?

  • Methodological Answer: Discrepancies in bond angles (X-ray vs. NMR) may arise from dynamic effects (e.g., rotameric states of the Cbz group). Redetermine crystal structure (as in ) and compare with NOESY NMR to resolve ambiguities. Statistical validation (e.g., R-factors) ensures reliability .

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